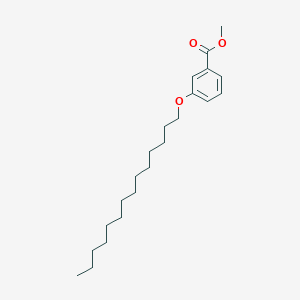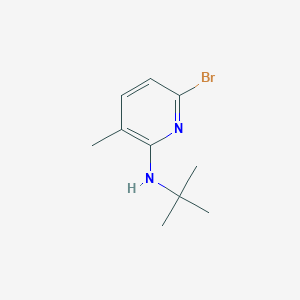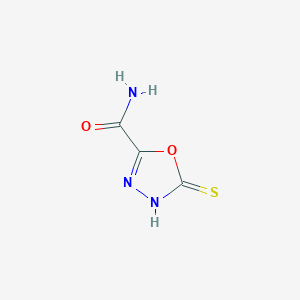![molecular formula C11H16N2O4S B8741149 methyl 4-[(dimethylsulfamoylamino)methyl]benzoate](/img/structure/B8741149.png)
methyl 4-[(dimethylsulfamoylamino)methyl]benzoate
概要
説明
methyl 4-[(dimethylsulfamoylamino)methyl]benzoate is an organic compound with a complex structure that includes a benzoate ester, a dimethylamino group, and a sulfonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(dimethylsulfamoylamino)methyl]benzoate typically involves the reaction of 4-(dimethylamino)benzoic acid with sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the intermediate products. The final step involves esterification with methanol to form the methyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
methyl 4-[(dimethylsulfamoylamino)methyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, facilitated by the electron-donating dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated aromatic compounds.
科学的研究の応用
methyl 4-[(dimethylsulfamoylamino)methyl]benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of methyl 4-[(dimethylsulfamoylamino)methyl]benzoate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The dimethylamino group can enhance the compound’s solubility and facilitate its transport across cell membranes. These interactions can lead to the modulation of various biochemical pathways, contributing to its observed biological effects .
類似化合物との比較
Similar Compounds
Methyl 4-(dimethylamino)benzoate: Lacks the sulfonyl group, making it less reactive in certain chemical reactions.
Methyl 4-({[(methylamino)sulfonyl]amino}methyl)benzoate: Contains a methylamino group instead of a dimethylamino group, affecting its solubility and reactivity.
Sulfometuron-methyl: A sulfonylurea herbicide with a similar sulfonyl group but different overall structure and applications.
Uniqueness
methyl 4-[(dimethylsulfamoylamino)methyl]benzoate is unique due to the presence of both the dimethylamino and sulfonyl groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds .
特性
分子式 |
C11H16N2O4S |
|---|---|
分子量 |
272.32 g/mol |
IUPAC名 |
methyl 4-[(dimethylsulfamoylamino)methyl]benzoate |
InChI |
InChI=1S/C11H16N2O4S/c1-13(2)18(15,16)12-8-9-4-6-10(7-5-9)11(14)17-3/h4-7,12H,8H2,1-3H3 |
InChIキー |
HWUGQTYUNAZLEW-UHFFFAOYSA-N |
正規SMILES |
CN(C)S(=O)(=O)NCC1=CC=C(C=C1)C(=O)OC |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[5-[(4-Fluorophenyl)methyl]furan-2-yl]ethanone](/img/structure/B8741075.png)
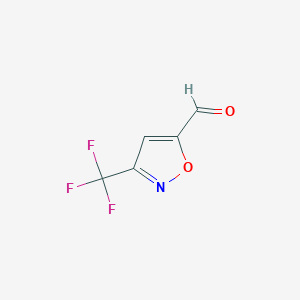
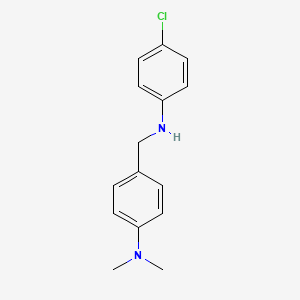
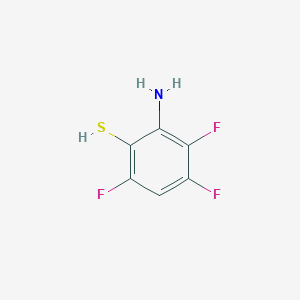
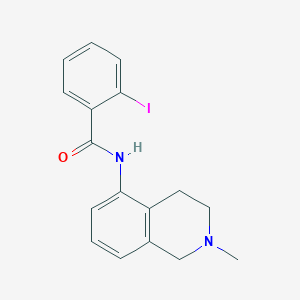
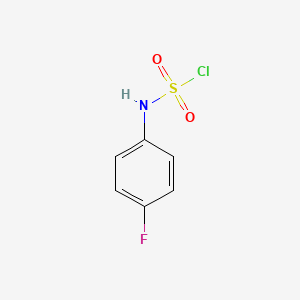
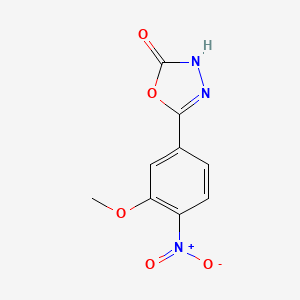
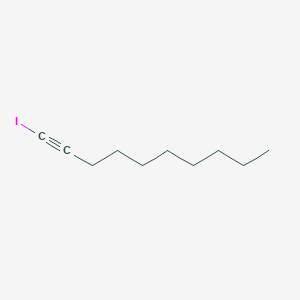
![1-(4-Methoxyphenyl)-2-[(phenylmethyl)amino]ethanol](/img/structure/B8741146.png)
![1-[3-(4-Cyano-phenyl)-propionyl]-1,2,3,4-tetrahydro-quinoline](/img/structure/B8741147.png)
![9-(4-Chlorophenyl)-3-azaspiro[5.5]undec-8-ene](/img/structure/B8741154.png)
